3-Bromo-5-methoxypyridine-2-carboxylic acid

Catalog No.
S14408961
CAS No.
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-methoxypyridine-2-carboxylic acid

Product Name

3-Bromo-5-methoxypyridine-2-carboxylic acid

IUPAC Name

3-bromo-5-methoxypyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)

InChI Key

ISRXDBZXZKVODL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)Br

3-Bromo-5-methoxypyridine-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a pyridine ring. Its molecular formula is C7H6BrNO3, with a molecular weight of approximately 216.03 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that influence its chemical reactivity and biological activity.

The chemical behavior of 3-Bromo-5-methoxypyridine-2-carboxylic acid is influenced by the functional groups present in its structure. It can undergo various reactions typical of carboxylic acids and halogenated compounds, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, leading to the formation of derivatives with different functional groups.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a pyridine derivative.

3-Bromo-5-methoxypyridine-2-carboxylic acid has been explored for its biological properties. It exhibits potential antimicrobial activity and may act as an inhibitor of specific enzymes involved in disease pathways. Its structural similarity to other biologically active pyridine derivatives suggests potential roles in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders and infections.

Several synthetic routes have been developed for producing 3-Bromo-5-methoxypyridine-2-carboxylic acid:

  • Bromination of 5-Methoxypyridine-2-carboxylic Acid: A common method involves bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
  • Regioselective Synthesis: The synthesis can also involve regioselective reactions where nucleophiles are introduced at specific positions on the pyridine ring, depending on the reaction conditions and solvents used .
  • Industrial Production: On an industrial scale, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors for precise control over reaction parameters.

The unique structural features of 3-Bromo-5-methoxypyridine-2-carboxylic acid make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or neurological disorders.
  • Agrochemicals: Its properties may also lend themselves to use in agricultural chemicals aimed at pest control or plant growth regulation.

Studies on the interactions of 3-Bromo-5-methoxypyridine-2-carboxylic acid with biological targets have indicated its potential as an enzyme inhibitor. Research has shown that it can interact with specific receptors or enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Several compounds share structural similarities with 3-Bromo-5-methoxypyridine-2-carboxylic acid, each exhibiting unique characteristics due to variations in their substituents:

Compound NameCAS NumberUnique Features
3-Bromo-5-methylpicolinic acid1211515-68-2Similar structure; used in medicinal chemistry
Methyl 3-bromo-2-pyridinecarboxylate53636-56-9Ester form; different reactivity profile
5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-5Contains fluorine; used in photoluminescence
3-Bromo-5-chloropicolinic acid1189513-50-5Chlorinated variant; different biological activity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in substituents on the pyridine ring, influencing their potential applications in research and industry. The presence of different halogens (bromine vs. chlorine vs. fluorine) alters their chemical properties significantly, making them suitable for diverse applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.95311 g/mol

Monoisotopic Mass

230.95311 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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